Gingerglycolipid B
Übersicht
Beschreibung
Gingerglycolipid B belongs to the class of organic compounds known as glycosylmonoacylglycerols . These are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage . It has a molecular formula of C33H58O14 and an average mass of 678.805 Da .
Synthesis Analysis
Gingerglycolipid B is found in sugarcane . A high-throughput lipidomics and transcriptomic approach quantified 134 lipid compounds from the rind of six sugarcane genotypes . Among them, Gingerglycolipid B was found to be abundant . The study also highlighted key genes that are differentially expressed in sugarcane .Molecular Structure Analysis
Gingerglycolipid B has a complex molecular structure with 11 defined stereocentres . The structure includes a (2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl group .Chemical Reactions Analysis
While specific chemical reactions involving Gingerglycolipid B are not well-documented, it’s known that it belongs to the class of glycosylmonoacylglycerols . These compounds are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage .Physical And Chemical Properties Analysis
Gingerglycolipid B has a molecular formula of C33H58O14 , an average mass of 678.805 Da , and a mono-isotopic mass of 678.382629 Da . It is soluble in water at a concentration of 3.001 mg/L at 25 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Gingerglycolipid B, a compound found in Zingiber zerumbet, a medicinal plant, has demonstrated potential in the field of antibacterial research. In a study by Kapitan, Ambarsari, and Falah (2016), Gingerglycolipid B was identified as one of the active antibacterial compounds in Zingiber zerumbet. Molecular docking simulations suggested that Gingerglycolipid B and other compounds competitively inhibit the MurA enzyme, crucial for the synthesis of peptidoglycan, a major component of bacterial cell walls. This indicates a potential application of Gingerglycolipid B in developing new antibacterial agents (Kapitan, Ambarsari, & Falah, 2016).
Metabolic Disorders and Diabetes
Ginger, containing Gingerglycolipid B, has been widely recognized for its potential in treating metabolic disorders, including diabetes. The review by Li, Tran, Duke, and Roufogalis (2012) highlights ginger's antihyperglycaemic effect, demonstrating its influence on insulin release and action, and improved carbohydrate and lipid metabolism. This suggests Gingerglycolipid B's role in the management and treatment of diabetes and associated metabolic disorders (Li, Tran, Duke, & Roufogalis, 2012).
Neuroprotective Properties
Studies have also explored the neuroprotective effects of ginger components, including Gingerglycolipid B. Shanmugam, Mallikarjuna, Kesireddy, and Reddy (2011) investigated the impact of ginger on oxidative stress markers in diabetic rats. The study found that ginger, possibly due to components like Gingerglycolipid B, helped in reducing oxidative stress in the brain, suggesting its potential application in neuroprotective therapies (Shanmugam, Mallikarjuna, Kesireddy, & Reddy, 2011).
Fungal Metabolites and Antibacterial Properties
Gingerglycolipid B has also been identified as a metabolite in certain fungi, indicating its broader biological significance. Wu Ping (2012) isolated Gingerglycolipid B from a strain of Acremonium fungus, which showed antibacterial activity against Staphylococcus aureus. This finding opens avenues for exploring Gingerglycolipid B as an antibacterial agent derived from fungal sources (Wu Ping, 2012).
Wirkmechanismus
While the exact mechanism of action of Gingerglycolipid B is not fully understood, it’s known that similar compounds have been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .
Eigenschaften
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISGSDYAIIBMO-UMLSMIIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316111 | |
Record name | Gingerglycolipid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerglycolipid B | |
CAS RN |
88168-90-5 | |
Record name | Gingerglycolipid B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerglycolipid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gingerglycolipid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.